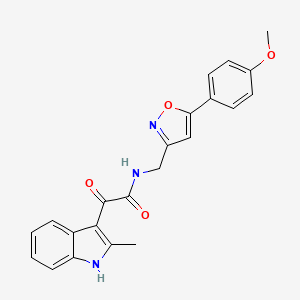

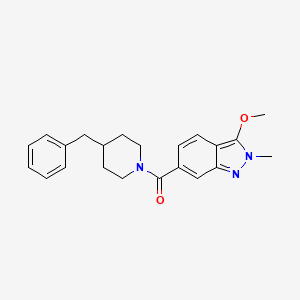

![molecular formula C27H25N5O6S B2583896 N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 959514-27-3](/img/structure/B2583896.png)

N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H25N5O6S and its molecular weight is 547.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives and Biological Activities Quinazoline and its derivatives, including 2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide, form a significant class in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, as evidenced by their presence in over 200 naturally occurring alkaloids. Quinazoline derivatives have demonstrated antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. They also play a crucial role in combating antibiotic resistance. The structural stability of the quinazoline nucleus allows for the introduction of bioactive moieties, paving the way for the creation of new medicinal agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Bioactive Quinoline and Quinazoline Alkaloids Quinoline and quinazoline alkaloids, integral to N-based heterocyclic compounds, have been in the limelight since the 19th century. These compounds, along with their modified analogs, show a myriad of bioactivities including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiplatelet, anti-inflammatory, and antioxidant properties. The discovery of quinine and camptothecin, prominent quinoline alkaloids, has significantly influenced the development of antimalarial and anticancer drugs, respectively. The extensive bioactivities of these compounds provide vital clues for the discovery and development of new drugs (Shang et al., 2018).

Central Nervous System (CNS) Acting Drugs Azole groups, present in benzimidazole, imidazothiazole, and imidazole compounds, have shown promise in the treatment of central nervous system (CNS) disorders. The presence of heteroatoms like nitrogen, oxygen, and sulfur in these compounds contributes to their diverse CNS activities ranging from agonistic, antagonistic, to mixed agonistic and antagonistic effects. This versatility highlights the potential of azole-containing compounds, including quinazoline derivatives, in developing potent CNS drugs (Saganuwan, 2020).

Optoelectronic Material Applications Quinazolines, especially those with extended π-conjugated systems, are of significant interest for optoelectronic materials. These compounds are used in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives are explored for their applications in nonlinear optical materials and colorimetric pH sensors, indicating their versatile role in optoelectronic and material science domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name |

2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O6S/c1-36-16-9-10-22(37-2)20(12-16)29-24(34)15-39-27-31-19-8-4-3-7-18(19)25-30-21(26(35)32(25)27)13-23(33)28-14-17-6-5-11-38-17/h3-12,21H,13-15H2,1-2H3,(H,28,33)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJDJVRDSHIAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

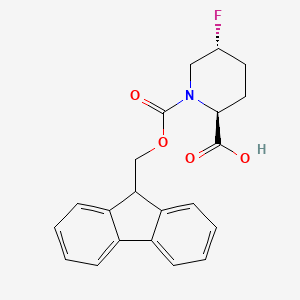

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)

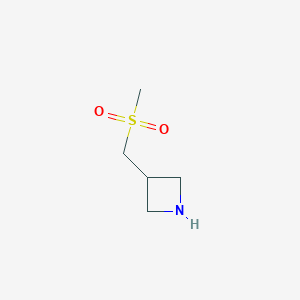

![1-(2,3-Dimethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2583818.png)

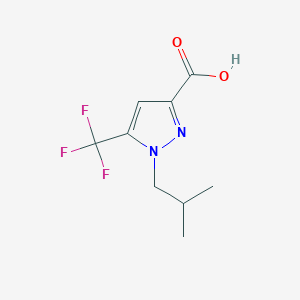

![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)

![1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)

![8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2583832.png)

![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)

![4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)